Cas no 116477-10-2 (1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole)
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole
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- Inchi: 1S/C14H12N6/c1-3-7-13-11(5-1)15-17-19(13)9-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
- InChI Key: XJELHWZSBNRKRC-UHFFFAOYSA-N
- SMILES: C(N1C2=CC=CC=C2N=N1)CN1C2=CC=CC=C2N=N1
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1258203-250mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 250mg |
$440 | 2023-09-01 | |
| Oakwood | 181857-250mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 250mg |
$210.00 | 2023-03-29 | |
| eNovation Chemicals LLC | Y1258203-250mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 250mg |
$505 | 2023-04-06 | |
| Oakwood | 181857-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 100mg |
$210.00 | 2023-09-17 | |
| Oakwood | 181857-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 1g |
$1950.00 | 2023-09-17 | |
| 1PlusChem | 1P01ERAV-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 100mg |
$247.00 | 2023-12-26 | |
| 1PlusChem | 1P01ERAV-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 1g |
$2140.00 | 2023-12-26 | |
| A2B Chem LLC | AX67383-100mg |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 100mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AX67383-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 1g |
$1950.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1258203-1g |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
116477-10-2 | 98% | 1g |
$3400 | 2025-02-27 |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole
Introduction to 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole (CAS No. 116477-10-2)
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole, identified by its CAS number 116477-10-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzotriazole class, a heterocyclic structure known for its broad spectrum of biological activities. The benzotriazole moiety is particularly recognized for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound make it a valuable scaffold for drug discovery and development.
The molecular structure of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole consists of a central benzotriazole ring substituted with an ethyl group at the 2-position, which further extends with another benzotriazole ring at the terminal position. This bifunctional design enhances the compound's potential for interaction with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of benzotriazole derivatives in modulating enzyme activity and receptor binding. Studies have demonstrated that compounds containing the benzotriazole moiety can exhibit potent inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, research has shown that benzotriazole derivatives can interfere with kinases and phosphodiesterases, which are critical targets in the treatment of chronic diseases such as cancer and inflammation.
In the context of drug development, 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole has been explored as a potential lead compound for designing novel therapeutic agents. Its ability to engage with multiple biological targets suggests that it may serve as a versatile intermediate in the synthesis of more complex molecules. The compound's stability and solubility profile also make it an attractive candidate for further optimization through structure-based drug design approaches.
The synthesis of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzotriazole ring system followed by functionalization with an ethyl group and subsequent coupling to another benzotriazole moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
One of the most compelling aspects of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is its potential application in addressing unmet medical needs. Current research is focused on understanding its mechanism of action and evaluating its efficacy in preclinical models. Preliminary studies have indicated that this compound may exhibit significant therapeutic potential in conditions where modulation of cellular signaling pathways is required.
The pharmacokinetic properties of [CAS No. 116477-10-2] are also under investigation to determine its suitability for clinical translation. Factors such as bioavailability, metabolic stability, and toxicity profile are critical considerations in assessing its potential as a drug candidate. Collaborative efforts between synthetic chemists and biologists are essential to optimize these properties and move towards clinical trials.
Future directions in the study of [product name] include exploring its interactions with biological targets at a molecular level using computational modeling techniques. These approaches can provide insights into how the compound binds to its receptors or enzymes and how these interactions lead to therapeutic effects. Additionally, structural modifications based on computational predictions may enhance its potency and selectivity.
The broader impact of this research extends beyond individual compounds to contribute to our understanding of benzotriazole chemistry and its applications in medicine. By developing new synthetic strategies and exploring novel derivatives like [CAS No. 116477-10-2], scientists can expand the arsenal of tools available for treating complex diseases.
In conclusion,[product name] represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features and biological activities make it a compelling subject for further research and development. As our understanding of its properties continues to grow, [CAS No. 116477 - 10 - 2] holds promise as a valuable contributor to future medical breakthroughs.
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